The compound can be sourced from chemical suppliers such as BenchChem, which provides details about its chemical structure and potential applications in research settings .
The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea typically involves a multi-step process that begins with the reaction of 4-dimethylaminobenzaldehyde with 2-hydroxyethyl isocyanate. This reaction forms the urea linkage essential to the compound's structure.
The molecular structure of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea features a urea group (–NH–CO–NH–) linked to two distinct aromatic systems: a dimethylaminophenyl group and a dimethylphenyl group.
InChI=1S/C19H25N3O2/c1-13-5-8-16(11-14(13)2)21-19(24)20-12-18(23)15-6-9-17(10-7-15)22(3)4/h5-11,18,23H,12H2,1-4H3,(H2,20,21,24)
.1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea can participate in various chemical reactions due to its functional groups.
The mechanism of action for 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea primarily involves its interaction with biological targets such as enzymes or receptors.
The compound has several promising applications across different scientific fields:
Research continues into optimizing synthesis routes and exploring new applications within pharmacology and materials science, particularly focusing on enhancing efficacy and reducing side effects in medicinal applications .
This comprehensive analysis highlights the significance of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(3,4-dimethylphenyl)urea in both academic research and practical applications.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: